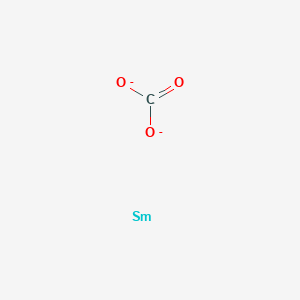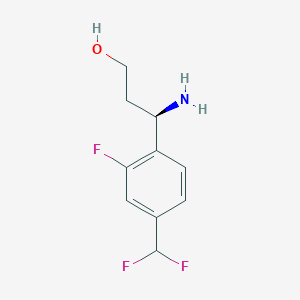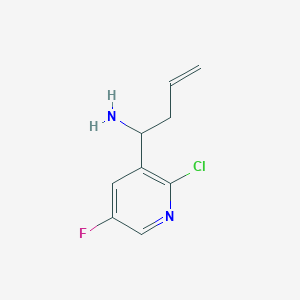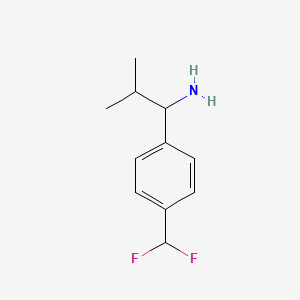![molecular formula C15H20N2O2 B13118231 cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a tert-butyl group into the indole structure enhances its lipophilicity, which is crucial for its biological activity and potential therapeutic applications.
Méthodes De Préparation
The synthesis of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The molecular structures of the synthesized compounds are confirmed through elemental analysis and spectral data .
Analyse Des Réactions Chimiques
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in medicinal and organic chemistry. It is used in the development of novel drug candidates due to its potential biological activity. The incorporation of the tert-butyl group enhances its lipophilicity, making it a valuable compound for drug development . Additionally, it has applications in the synthesis of other complex organic molecules and in the study of reaction mechanisms .
Mécanisme D'action
The mechanism of action of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives, such as [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines . These compounds also exhibit significant biological activity and are used in medicinal chemistry. The presence of the tert-butyl group in tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate makes it unique by enhancing its lipophilicity and biological activity .
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1 |
Clé InChI |
KFJDWQGAAKUEEW-DGCLKSJQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


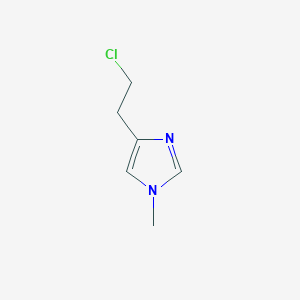

![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
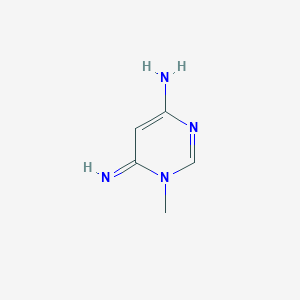
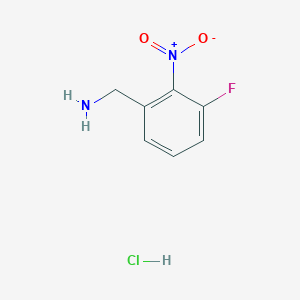
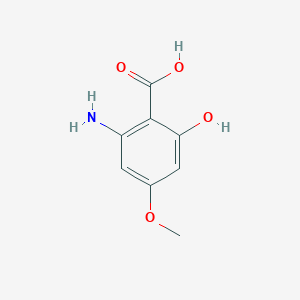
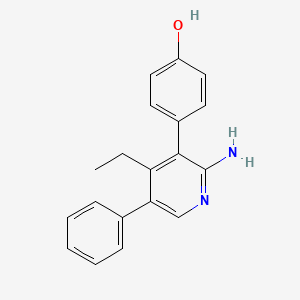
![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

